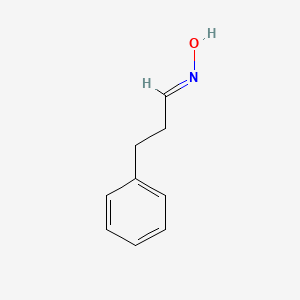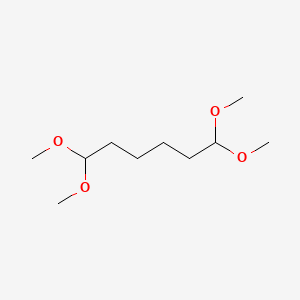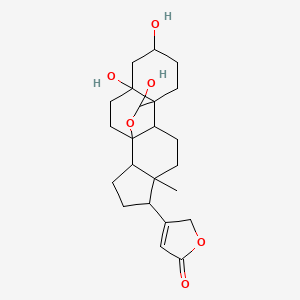
8,19-Epoxy-3-beta,5,19-trihydroxy-5-beta-card-20(22)-enolide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,19-EPOXY-3-BETA,5,19-TRIHYDROXY-5-BETA,14-BETA-CARD-20(22)-ENOLIDE is a complex organic compound that belongs to the class of cardenolides. These compounds are known for their biological activity, particularly in the context of cardiac glycosides, which have significant medicinal applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8,19-EPOXY-3-BETA,5,19-TRIHYDROXY-5-BETA,14-BETA-CARD-20(22)-ENOLIDE typically involves multiple steps, including the formation of the epoxy group and the introduction of hydroxyl groups at specific positions. Common reagents used in these reactions include epoxidizing agents like m-chloroperbenzoic acid (m-CPBA) and hydroxylating agents such as osmium tetroxide (OsO4).
Industrial Production Methods
Industrial production methods for such complex compounds often involve biotechnological approaches, including the use of microbial fermentation or plant cell cultures. These methods can be more efficient and environmentally friendly compared to traditional chemical synthesis.
Análisis De Reacciones Químicas
Types of Reactions
8,19-EPOXY-3-BETA,5,19-TRIHYDROXY-5-BETA,14-BETA-CARD-20(22)-ENOLIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the epoxy and hydroxyl groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions often involve nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
8,19-EPOXY-3-BETA,5,19-TRIHYDROXY-5-BETA,14-BETA-CARD-20(22)-ENOLIDE has several scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and synthetic methodologies.
Biology: Investigated for its role in cellular processes and potential as a biochemical tool.
Medicine: Explored for its therapeutic potential, particularly in the treatment of heart conditions.
Industry: Utilized in the development of pharmaceuticals and other bioactive compounds.
Mecanismo De Acción
The mechanism of action of 8,19-EPOXY-3-BETA,5,19-TRIHYDROXY-5-BETA,14-BETA-CARD-20(22)-ENOLIDE involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, as a cardiac glycoside, it might inhibit the sodium-potassium ATPase pump, leading to increased intracellular calcium levels and enhanced cardiac contractility.
Comparación Con Compuestos Similares
Similar Compounds
Digitoxin: Another cardiac glycoside with similar biological activity.
Ouabain: Known for its potent effects on the heart.
Digoxin: Widely used in the treatment of heart failure and atrial fibrillation.
Uniqueness
8,19-EPOXY-3-BETA,5,19-TRIHYDROXY-5-BETA,14-BETA-CARD-20(22)-ENOLIDE is unique due to its specific structural features, such as the epoxy group and multiple hydroxyl groups, which contribute to its distinct biological activity and potential therapeutic applications.
Propiedades
Fórmula molecular |
C23H32O6 |
|---|---|
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
3-(13,15,18-trihydroxy-5-methyl-19-oxapentacyclo[8.7.2.01,13.02,10.05,9]nonadecan-6-yl)-2H-furan-5-one |
InChI |
InChI=1S/C23H32O6/c1-20-6-5-17-22-7-4-14(24)11-21(22,27)8-9-23(17,29-19(22)26)16(20)3-2-15(20)13-10-18(25)28-12-13/h10,14-17,19,24,26-27H,2-9,11-12H2,1H3 |
Clave InChI |
LEXZZTKQKOEXQZ-UHFFFAOYSA-N |
SMILES canónico |
CC12CCC3C4(C1CCC2C5=CC(=O)OC5)CCC6(C3(CCC(C6)O)C(O4)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(4-Methylphenyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12001107.png)
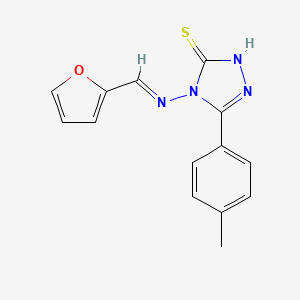
![1-(4-Chlorophenyl)-4-[(7-{[4-(4-chlorophenyl)-1-piperazinyl]sulfonyl}-9H-fluoren-2-YL)sulfonyl]piperazine](/img/structure/B12001129.png)
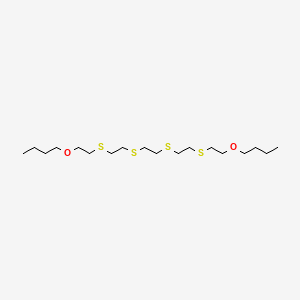
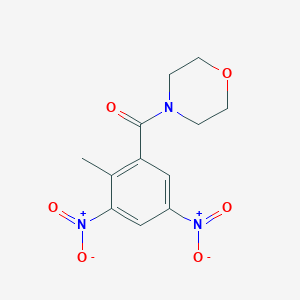

![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-(ethylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12001149.png)
![1-Benzyl-4-[2-(4-benzyl-1-piperazinyl)ethyl]piperazine](/img/structure/B12001150.png)
![4-[(E)-(2-{[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B12001151.png)
![2-[(3,5-Dinitrothiophen-2-yl)amino]pentanedioic acid](/img/structure/B12001156.png)

